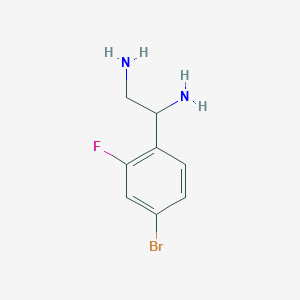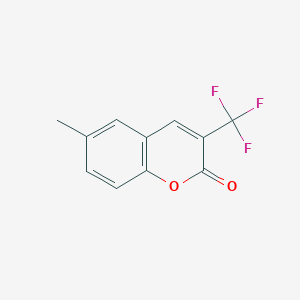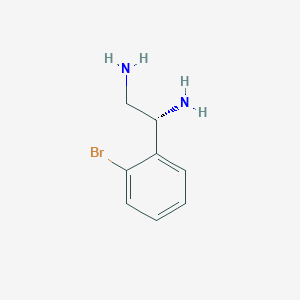![molecular formula C7H4ClN3O B13038597 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B13038597.png)
2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a chloro substituent at the 2-position and an aldehyde group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the preparation might start with the formation of a pyrimidine ring, followed by chlorination and subsequent formylation to introduce the aldehyde group.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of green solvents are often employed to enhance efficiency and reduce environmental impact. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyrrolopyrimidines.
Oxidation Products: 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid.
Reduction Products: 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-methanol
Scientific Research Applications
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other therapeutic agents.
Biological Studies: Used in the study of enzyme interactions and as a probe in biochemical assays.
Materials Science: Incorporated into the design of novel materials with specific electronic properties.
Industrial Applications: Utilized in the synthesis of advanced intermediates for pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde is primarily related to its ability to interact with biological targets such as enzymes and receptors. The chloro and aldehyde groups play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. This compound can inhibit specific kinases by binding to their ATP-binding sites, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but with a chloro group at the 4-position.
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine: Contains a cyclopentyl group instead of an aldehyde.
4-Iodo-8-methoxy-2-(methoxycarbonyl)-4,5-dihydro-3H-2a,7-diaza-5a-azoniaacenaphthylene perchlorate: A more complex derivative with additional functional groups
Uniqueness: 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and aldehyde groups allows for versatile modifications and interactions, making it a valuable compound in various research domains .
Properties
Molecular Formula |
C7H4ClN3O |
|---|---|
Molecular Weight |
181.58 g/mol |
IUPAC Name |
2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C7H4ClN3O/c8-7-9-2-4-1-5(3-12)10-6(4)11-7/h1-3H,(H,9,10,11) |
InChI Key |
INSFXFMJQDHRSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=NC(=NC=C21)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid](/img/structure/B13038521.png)



![1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde hydrate](/img/structure/B13038553.png)



![7-Cyclobutyl-6-((1-ethyl-1H-1,2,4-triazol-5-YL)methoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B13038587.png)
![[4-[[(6S,9S)-1-(benzylcarbamoyl)-2,9-dimethyl-8-(naphthalen-1-ylmethyl)-4,7-dioxo-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] dihydrogen phosphate](/img/structure/B13038594.png)
![N-((1R,6S)-Bicyclo[4.1.0]heptan-2-yl)thietan-3-amine](/img/structure/B13038606.png)


